Nav1.8-IN-15

Description

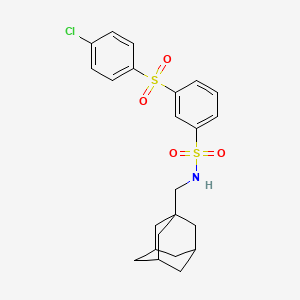

The exact mass of the compound N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide is 479.0991784 g/mol and the complexity rating of the compound is 827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-adamantylmethyl)-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO4S2/c24-19-4-6-20(7-5-19)30(26,27)21-2-1-3-22(11-21)31(28,29)25-15-23-12-16-8-17(13-23)10-18(9-16)14-23/h1-7,11,16-18,25H,8-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSZYNIKGJGYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific compound Nav1.8-IN-15 is limited. This guide summarizes the available data and provides generalized experimental context based on the characterization of other selective Nav1.8 inhibitors.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals. It is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), which are crucial for nociception. Nav1.8 channels are characterized by their resistance to tetrodotoxin (B1210768) (TTX) and their distinct electrophysiological properties that contribute to the generation and propagation of action potentials in response to noxious stimuli. These features make Nav1.8 a compelling and selective target for the development of novel analgesics for chronic pain, with the potential for a reduced side-effect profile compared to non-selective sodium channel blockers.

This compound: A Potent and Selective Inhibitor

Data Presentation: this compound Profile

| Parameter | Value/Information | Source |

| Target | Nav1.8 Sodium Channel | MedChemExpress |

| Description | Potent Nav1.8 inhibitor | MedChemExpress[1][2] |

| Therapeutic Potential | Analgesic for chronic pain | MedChemExpress[1][2] |

| Alias | Compound 6 | MedChemExpress[1][2] |

Presumed Mechanism of Action

As a selective inhibitor, this compound is presumed to act by directly binding to the Nav1.8 channel pore, thereby blocking the influx of sodium ions. This inhibition of sodium current would lead to a dampening of neuronal excitability in nociceptive neurons. By selectively targeting Nav1.8, the compound is expected to reduce pain signaling with minimal effects on other sodium channel subtypes that are crucial for the normal functioning of the central nervous system and cardiac tissue.

Signaling Pathway

Caption: Role of Nav1.8 in pain signaling and its inhibition by this compound.

Experimental Protocols for Characterization

The following are generalized protocols for the characterization of a selective Nav1.8 inhibitor like this compound, based on standard industry practices.

4.1. In Vitro Electrophysiology: Whole-Cell Patch Clamp

-

Objective: To determine the potency (IC50) and selectivity of this compound on human Nav1.8 channels and other Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7).

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (and other Nav subtypes for selectivity profiling).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

-

-

Protocol:

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

Nav1.8 currents are elicited by a depolarizing step to 0 mV for 20 ms.

-

A stable baseline current is established before the application of this compound.

-

The compound is perfused at increasing concentrations to determine the dose-dependent inhibition of the peak sodium current.

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

-

Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes.

-

Experimental Workflow

Caption: A typical workflow for characterizing Nav1.8 inhibitors using electrophysiology.

4.2. In Vivo Models of Pain

-

Objective: To evaluate the analgesic efficacy of this compound in preclinical models of pain.

-

Animal Models:

-

Neuropathic Pain: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models in rodents.

-

Inflammatory Pain: Complete Freund's Adjuvant (CFA) or Carrageenan-induced paw edema models in rodents.

-

-

Protocol:

-

Establish the pain model and allow for the development of hypersensitivity (mechanical allodynia and thermal hyperalgesia).

-

Administer this compound orally or via another appropriate route at various doses.

-

Assess pain behaviors at different time points post-administration using methods such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

-

A dose-dependent reversal of pain behaviors indicates analgesic efficacy.

-

Conclusion

This compound is a potent and selective inhibitor of the Nav1.8 sodium channel, holding promise as a therapeutic agent for the treatment of chronic pain. Its mechanism of action is centered on the blockade of sodium influx in nociceptive neurons, thereby reducing pain signal transmission. Further detailed studies are required to fully elucidate its pharmacological profile, including its binding site, state-dependency, and clinical efficacy. The experimental approaches outlined in this guide provide a framework for the comprehensive evaluation of this compound and other selective Nav1.8 inhibitors.

References

Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative data or detailed experimental protocols for a compound designated "Nav1.8-IN-15". To provide a comprehensive technical guide as requested, this document will focus on the well-characterized and selective Nav1.8 inhibitor, PF-01247324 , as a representative example. The data and methodologies presented herein are based on published studies of PF-01247324 and other selective Nav1.8 inhibitors and are intended to serve as a template for understanding the evaluation of such compounds.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel subtype Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, Nav1.8 is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1][3][4] Its distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and a more depolarized voltage dependence of inactivation, allow it to remain active under conditions that inactivate other sodium channel subtypes, contributing to neuronal hyperexcitability in chronic pain states.[4][5][6] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, further validating it as a promising target for the development of novel, non-opioid analgesics.[2][4] Selective inhibitors of Nav1.8 aim to dampen the firing of pain-sensing neurons without affecting other essential physiological processes mediated by different Nav channel subtypes in the central nervous system, heart, and muscle.[7]

Quantitative Data for the Representative Inhibitor PF-01247324

The following table summarizes the in vitro potency and selectivity of PF-01247324, a selective Nav1.8 inhibitor.[8] This data is critical for assessing the compound's therapeutic window and potential for off-target effects.

| Target | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. Nav1.8 | Reference |

| hNav1.8 | Manual Patch Clamp | Human | 196 | - | [8] |

| hNav1.1 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |

| hNav1.2 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |

| hNav1.3 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |

| hNav1.4 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |

| hNav1.5 | Manual Patch Clamp | Human | 7,900 | 40 | [8] |

| hNav1.6 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |

| hNav1.7 | Manual Patch Clamp | Human | >30,000 | >153 | [8] |

Signaling Pathway and Mechanism of Action

Selective Nav1.8 inhibitors, such as PF-01247324, act by binding to the Nav1.8 channel protein and modulating its function.[9] By blocking the influx of sodium ions through the channel pore, these inhibitors reduce the excitability of nociceptive neurons, thereby preventing the transmission of pain signals from the periphery to the central nervous system.[9][10] The diagram below illustrates the role of Nav1.8 in the pain signaling pathway and the point of intervention for a selective inhibitor.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the characterization of selective Nav1.8 inhibitors. The following sections outline the methodologies for key in vitro and in vivo assays.

In Vitro Electrophysiology: Manual Patch-Clamp

Objective: To determine the potency and selectivity of the inhibitor on human Nav channels expressed in a heterologous system.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8) are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature.

-

Pipette Solution (Internal): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution: Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.

-

-

Voltage Protocol: Cells are held at a holding potential specific to the half-inactivation voltage of each channel subtype to ensure a consistent proportion of channels are in the inactivated state.[8] Test pulses are applied to elicit sodium currents.

-

Compound Application: The inhibitor is perfused at increasing concentrations to determine the concentration-dependent block of the sodium current.

-

Data Analysis: The peak sodium current amplitude is measured before and after compound application. IC50 values are calculated by fitting the concentration-response data to a Hill equation.

In Vivo Efficacy: Rodent Models of Pain

Objective: To evaluate the analgesic efficacy of the inhibitor in preclinical models of inflammatory and neuropathic pain.

Methodology:

-

Animal Models:

-

Inflammatory Pain (Complete Freund's Adjuvant - CFA Model): CFA is injected into the plantar surface of the hind paw of rats or mice to induce localized inflammation and hyperalgesia.

-

Neuropathic Pain (Spinal Nerve Ligation - SNL Model): The L5 spinal nerve is tightly ligated in rats or mice to produce signs of neuropathic pain, such as mechanical allodynia.

-

-

Drug Administration: The inhibitor is administered orally (p.o.) or via another relevant route at various doses.

-

Behavioral Testing:

-

Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured.

-

Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold.

-

-

Data Analysis: The effect of the inhibitor on paw withdrawal latency or threshold is compared to that of a vehicle control group. Dose-response curves are generated to determine the effective dose (ED50).

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a selective Nav1.8 inhibitor.

Conclusion

The selective inhibition of the Nav1.8 sodium channel presents a compelling strategy for the development of novel analgesics for a variety of pain states. The technical framework provided here, using PF-01247324 as a representative molecule, outlines the key data and experimental approaches necessary to characterize a selective Nav1.8 inhibitor. A thorough understanding of a compound's potency, selectivity, and in vivo efficacy, as generated through the described protocols, is crucial for its advancement as a potential therapeutic candidate. Future research and development in this area hold the promise of delivering safer and more effective pain management solutions.

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]

- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 10. drpress.org [drpress.org]

Disclaimer: The specific compound "Nav1.8-IN-15" was not identified in the public domain literature. This technical guide will focus on a well-characterized, selective Nav1.8 modulator, compound 13 , from the series described in "Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain" published in ACS Medicinal Chemistry Letters. This compound serves as a representative example of the discovery and development of selective Nav1.8 inhibitors for the treatment of pain.

Introduction

Voltage-gated sodium channels (Nav) are crucial for the generation and propagation of action potentials in excitable cells.[1][2] The Nav1.8 subtype, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, particularly nociceptors, which are involved in pain signaling.[3][4] Its role in both inflammatory and neuropathic pain has made it a promising therapeutic target for the development of novel analgesics.[1][5] Unlike many other Nav channels, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and exhibits unique biophysical properties, such as activation at more depolarized potentials and slower inactivation kinetics.[4][6]

The development of selective Nav1.8 inhibitors aims to provide pain relief with a wider therapeutic window and fewer side effects compared to non-selective sodium channel blockers that can affect the central nervous system and cardiac function.[1] This document details the discovery, synthesis, and pharmacological characterization of a potent and selective Nav1.8 modulator, herein referred to as compound 13 , as a case study in the development of such targeted pain therapeutics.

Discovery and Optimization

The discovery of this series of Nav1.8 modulators began with the screening of compound libraries. An initial hit, compound 1 , containing trichloroaryl and aminopyridine units, demonstrated potent inhibition of both Nav1.8 and TTX-sensitive channels.[1] A key modification, the change to a diaminopyridine core and the introduction of a 6-acetamide group, led to compound 2 , which showed a significant improvement in Nav1.8 potency and approximately 20-fold selectivity over TTX-sensitive channels.[1]

Further optimization of the amide group was undertaken to improve metabolic stability. While aliphatic amides were found to be susceptible to hydrolysis, aromatic amides showed greater stability. This structure-activity relationship (SAR) exploration led to the identification of compounds with improved pharmacokinetic profiles. Compound 3 , for example, demonstrated low clearance and high oral bioavailability of 91% in rats.[1] Based on favorable Nav1.8 potency, lipophilic efficiency (LipE), selectivity, and in vivo pharmacokinetic profiles, compounds 3 , 13 , and 18 were selected for further progression.[1]

Data Presentation

In Vitro Potency and Selectivity

| Compound | hNav1.8 IC50 (µM) | Selectivity vs. other ion channels | Native TTX-R Current Inhibition |

| 3 | 0.19 | ≥50-fold | Yes (human and rat DRG neurons) |

| 13 | Not explicitly stated, but progressed based on favorable potency | Favorable | Not explicitly stated |

| 18 | Not explicitly stated, but progressed based on favorable potency | Favorable | Not explicitly stated |

| 21 | >31 | - | - |

Data synthesized from ACS Medicinal Chemistry Letters.[1]

Pharmacokinetic Profile

| Compound | Species | Administration | Bioavailability (%) | Clearance (mL/min/kg) |

| 3 | Rat | i.v. | - | Low |

| 3 | Rat | p.o. | 91 | Low (CL/F) |

| 13 | Rat | Not specified | Favorable in vivo PK profile | Not specified |

| 18 | Rat | Not specified | Favorable in vivo PK profile | Not specified |

Data synthesized from ACS Medicinal Chemistry Letters.[1]

In Vivo Efficacy

| Compound | Model | Dose | Effect |

| 13 | Rat model of neuropathic pain | 40 mg/kg | Significantly shifted the 50% paw withdrawal threshold from 1.7 ± 0.3 g to 7.3 ± 1.8 g (1.5 h post-dose) |

Data synthesized from ACS Medicinal Chemistry Letters.[1]

Experimental Protocols

Synthesis of the Diaminopyridine Core

The synthesis of the diaminopyridine core, a key structural feature of this series of Nav1.8 modulators, is a critical step. While the specific synthesis of compound 13 is not detailed in the provided information, a general approach for similar compounds often involves the following key steps:

-

Starting Material: A suitably substituted pyridine (B92270) derivative.

-

Nitration: Introduction of a nitro group at a key position on the pyridine ring.

-

Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., a halide) with an amine to introduce the first amino group.

-

Reduction: Reduction of the nitro group to an amino group to form the diaminopyridine core.

-

Amide Coupling: Acylation of one of the amino groups with a carboxylic acid or its activated derivative to introduce the desired amide side chain.

This is a generalized protocol based on common organic synthesis practices for such scaffolds.

In Vitro Electrophysiology

The potency and selectivity of the compounds were assessed using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human Nav channel subtypes (e.g., hNav1.8, hNav1.5, hNav1.7).

-

Cell Culture: HEK293 cells expressing the target Nav channel are cultured under standard conditions.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed at room temperature.

-

Voltage Protocol: Cells are held at a holding potential (e.g., -100 mV) and depolarizing voltage steps are applied to elicit sodium currents.

-

Compound Application: The test compound is perfused onto the cells at various concentrations.

-

Data Analysis: The inhibition of the peak sodium current is measured at each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

-

State and Use Dependence: To assess state dependence, the affinity of the compound for different channel states (resting, open, inactivated) is determined by varying the holding potential. Use dependence is evaluated by measuring the increase in potency with repetitive channel firing.[1]

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs are typically used.

-

Dosing: Compounds are administered intravenously (i.v.) and orally (p.o.) at specific doses.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Plasma Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Parameter Calculation: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F), are calculated from the plasma concentration-time profiles.[1]

In Vivo Efficacy Model (Neuropathic Pain)

The analgesic efficacy of the compounds was evaluated in a preclinical model of neuropathic pain, such as the spinal nerve ligation model in rats.

-

Surgical Model: Neuropathic pain is induced by ligating a spinal nerve (e.g., L5).

-

Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed by measuring the paw withdrawal threshold to von Frey filaments.

-

Compound Administration: The test compound or vehicle is administered to the animals (e.g., orally).

-

Post-Dose Assessment: Paw withdrawal thresholds are measured at different time points after compound administration.

-

Data Analysis: The effect of the compound on the paw withdrawal threshold is compared to the vehicle-treated group to determine its analgesic efficacy.[1]

Mandatory Visualizations

Signaling Pathway of Nav1.8 in Nociception

Caption: Role of Nav1.8 in pain signaling and its inhibition.

Experimental Workflow for Discovery and Evaluation

Caption: Workflow for Nav1.8 inhibitor discovery and evaluation.

Logical Relationship of Compound Optimization

Caption: Optimization pathway from initial hit to candidates.

References

- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drpress.org [drpress.org]

- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the propagation of action potentials within the peripheral nervous system, particularly in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] Its preferential expression in these sensory neurons and its unique biophysical properties make it a compelling and highly sought-after target for the development of novel analgesics for a variety of pain states, including inflammatory and neuropathic pain.[1][2][4] This technical guide provides a detailed examination of the Nav1.8 channel, its role in pain signaling, and the properties of its inhibitors. While a specific search for "Nav1.8-IN-15" did not yield publicly available information, this document will focus on the broader class of Nav1.8 inhibitors, utilizing data from well-characterized examples to illustrate their chemical and pharmacological properties.

I. The Nav1.8 Channel: Structure and Function

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel, a key characteristic that distinguishes it from many other sodium channel subtypes.[1][2] In humans, the Nav1.8 protein is composed of 1956 amino acids with a molecular weight of approximately 220 kDa.[3] Like other voltage-gated sodium channels, it consists of a large α-subunit with four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor.

Key Biophysical Properties:

-

Depolarized Voltage Dependence of Inactivation: Nav1.8 inactivates at more depolarized membrane potentials compared to other Nav channels. This property allows it to remain available for activation even when the neuron is in a depolarized state, which is common during periods of high-frequency firing associated with chronic pain.[1][2][3]

-

Slow Inactivation and Rapid Recovery: The channel exhibits slow inactivation kinetics and recovers rapidly from inactivation, enabling it to contribute significantly to the repetitive firing of action potentials in sensory neurons.[1]

-

Contribution to Action Potential: Nav1.8 is responsible for a significant portion of the depolarizing inward sodium current during an action potential in nociceptive neurons.[5]

These distinct properties underscore the channel's crucial role in setting the firing threshold and maintaining the excitability of sensory neurons, particularly under pathological pain conditions.

II. Nav1.8 Signaling Pathway in Nociception

In the context of pain, various inflammatory mediators can modulate the activity of Nav1.8, leading to neuronal hyperexcitability. This sensitization process is a key contributor to the development of chronic pain.

As depicted in Figure 1, inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) can bind to G-protein coupled receptors, initiating intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][6] These kinases can then phosphorylate the Nav1.8 channel, leading to an increase in sodium current and neuronal hyperexcitability, which manifests as pain.

III. Chemical Properties of Representative Nav1.8 Inhibitors

While information on "this compound" is unavailable, several other potent and selective Nav1.8 inhibitors have been described in the literature. The table below summarizes the key chemical properties of some of these compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name / SMILES String | Reference |

| A-803467 | C₂₄H₂₄N₄O | 384.47 | 2-Pyridinecarboxamide, N-[4-[(3R,5S)-3,5-dimethyl-1-piperazinyl]phenyl]- | [7] |

| VX-150 | C₂₁H₂₀F₃N₅O₂ | 447.41 | (S)-1-(6-(5-fluoro-2-(1H-pyrazol-1-yl)pyridin-3-yl)-5-oxo-5,6-dihydropyrazin-2-yl)-1-(trifluoromethyl)propan-2-amine | [7] |

| PF-01247324 | C₂₂H₂₄N₄O₂ | 376.45 | N-(6-amino-5-(2,3,5-trichlorobenzoyl)pyridin-2-yl)acetamide | Not Available |

IV. Pharmacological Properties of Nav1.8 Inhibitors

The primary mechanism of action for Nav1.8 inhibitors is the blockade of the sodium ion pore, thereby preventing the influx of sodium ions and inhibiting the generation and propagation of action potentials in nociceptive neurons.[4] Many of these inhibitors exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel.

| Compound Name | IC₅₀ (nM) for human Nav1.8 | Selectivity over other Nav channels | Key Findings | Reference |

| A-803467 | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | Potent and selective blocker, reduces nociception in animal models of neuropathic and inflammatory pain. | [7] |

| VX-150 | ~29 | High selectivity | Orally active, has been evaluated in clinical trials for acute pain. | [7] |

| PF-01247324 | 196 | Selective over Nav1.5 and TTX-sensitive channels | Orally bioavailable, reduces nociception in the formalin test. | Not Available |

V. Experimental Protocols for Characterizing Nav1.8 Inhibitors

The evaluation of novel Nav1.8 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

A. In Vitro Electrophysiology: Whole-Cell Patch Clamp

This is the gold standard method for characterizing the interaction of a compound with the Nav1.8 channel.

Objective: To determine the inhibitory concentration (IC₅₀) and the state-dependence of the block.

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293 or ND7/23) expressing the human Nav1.8 channel.

-

Recording: Perform whole-cell voltage-clamp recordings.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4. Tetrodotoxin (TTX) is often included to block any endogenous TTX-sensitive channels.[6]

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3.

-

-

Voltage Protocols:

-

IC₅₀ Determination: Apply depolarizing voltage steps to elicit Nav1.8 currents in the presence of increasing concentrations of the test compound.

-

State-Dependence: Use specific voltage protocols to hold the channels in either the resting or inactivated state before applying the test compound to determine its affinity for each state.

-

-

Data Analysis: Fit the concentration-response data to the Hill equation to calculate the IC₅₀.

B. In Vivo Models of Pain

To assess the analgesic efficacy of Nav1.8 inhibitors, various animal models of pain are utilized.

-

Inflammatory Pain (Complete Freund's Adjuvant - CFA) Model:

-

Neuropathic Pain (Chronic Constriction Injury - CCI) Model:

-

Create a nerve injury by loosely ligating the sciatic nerve.

-

Administer the test compound.

-

Measure changes in pain thresholds as described above.

-

VI. Future Directions and Conclusion

The selective inhibition of the Nav1.8 channel remains a highly promising strategy for the development of non-opioid analgesics. The unique biophysical properties and restricted expression pattern of Nav1.8 offer a therapeutic window to alleviate pain with potentially fewer side effects compared to non-selective sodium channel blockers. While the specific compound "this compound" is not documented in the public domain, the ongoing research and development of other selective Nav1.8 inhibitors hold significant promise for the future of pain management. Further elucidation of the three-dimensional structure of Nav1.8 in complex with various inhibitors will undoubtedly facilitate the design of next-generation analgesics with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.8 - Wikipedia [en.wikipedia.org]

- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]

Audience: Researchers, scientists, and drug development professionals.

Introduction: The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[1][2][3] Its unique biophysical properties, such as resistance to tetrodotoxin (B1210768) (TTX) and a depolarized voltage dependence of inactivation, make it a critical player in the generation and propagation of action potentials during chronic pain states.[2][4][5] Consequently, Nav1.8 has emerged as a promising therapeutic target for the development of novel, non-addictive analgesics.[6][7] This document provides a comprehensive overview of the in vitro characterization of a representative selective Nav1.8 inhibitor, herein referred to as Nav1.8-IN-15.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were assessed against a panel of human voltage-gated sodium channels. The half-maximal inhibitory concentration (IC50) values were determined using electrophysiological assays.

| Channel | IC50 (µM) | Selectivity (Fold vs. Nav1.8) |

| hNav1.8 | 0.19 | - |

| hNav1.1 | >10 | >52 |

| hNav1.2 | >10 | >52 |

| hNav1.3 | >10 | >52 |

| hNav1.4 | >10 | >52 |

| hNav1.5 | >10 | >52 |

| hNav1.6 | >10 | >52 |

| hNav1.7 | >10 | >52 |

| hERG | >10 | >52 |

Data is representative of a selective Nav1.8 inhibitor and is based on publicly available information for similar compounds.[8]

Experimental Protocols

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected with the human SCN10A gene encoding the Nav1.8 alpha subunit. For some experiments, cells are co-transfected with beta subunits to better mimic the native channel complex. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiology: Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the activity of ion channel modulators.

-

Recording Conditions: Recordings are performed at room temperature using borosilicate glass pipettes with a resistance of 2-4 MΩ. The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Voltage Protocols:

-

IC50 Determination: Cells are held at a holding potential of -100 mV. Nav1.8 currents are elicited by a 50 ms (B15284909) depolarization to 0 mV. The test compound is applied at increasing concentrations to determine the concentration-dependent block.

-

State-Dependence: To assess the affinity of the compound for different channel states (resting vs. inactivated), the holding potential is varied. For example, IC50 values are determined from a holding potential of -120 mV (favoring the resting state) and a more depolarized potential like -70 mV (increasing the population of inactivated channels).

-

Use-Dependence (Frequency-Dependence): To determine if the inhibitory effect is enhanced with channel activity, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at different frequencies (e.g., 1 Hz and 10 Hz). The degree of block is measured over the pulse train.

-

Visualizations

Caption: Workflow for the in vitro characterization of Nav1.8 inhibitors.

Caption: State-dependent inhibition of the Nav1.8 channel.

References

- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 2. Nav1.8 - Wikipedia [en.wikipedia.org]

- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: Publicly available information on a specific molecule designated "Nav1.8-IN-15" is not available at the time of this writing. Therefore, this technical guide will focus on the principles of target engagement and binding affinity for the voltage-gated sodium channel Nav1.8, utilizing data from well-characterized selective inhibitors such as A-803467, PF-01247324, and Suzetrigine (VX-548) as representative examples.

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals and has emerged as a high-priority target for the development of novel, non-opioid analgesics.[1][2] Its preferential expression in the peripheral sensory neurons of the dorsal root ganglion (DRG) offers a therapeutic window for managing pain with potentially fewer central nervous system side effects.[3][4]

Nav1.8 possesses unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, which allow it to play a significant role in the upstroke of the action potential and sustain repetitive firing in nociceptive neurons.[3][5] These characteristics are crucial for the propagation of pain signals from the periphery to the central nervous system.[5] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, further solidifying its role in chronic pain conditions.[4]

Quantitative Analysis of Nav1.8 Inhibitor Engagement

The potency of Nav1.8 inhibitors is a critical parameter for evaluating their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the Nav1.8 channel activity. The tables below summarize publicly available IC50 data for several well-characterized selective Nav1.8 inhibitors, providing a comparative view of their potency.

Table 1: Potency of Selective Nav1.8 Inhibitors on Human Nav1.8 Channels

| Compound | Assay Type | Cellular Context | IC50 (nM) |

| A-803467 | Electrophysiology | Recombinant Cell Lines | 8[6] |

| A-803467 | Electrophysiology | Recombinant hNav1.8 | 79[7] |

| PF-01247324 | Electrophysiology | Recombinant hNav1.8 | 196[8][9][10][11] |

| PF-01247324 | Electrophysiology | Human DRG Neurons (TTX-R current) | 331[8][10][11] |

| Suzetrigine (VX-548) | Not Specified | Not Specified | 0.27[12] |

| VX-150 (active metabolite) | Not Specified | Not Specified | 15[12] |

Table 2: Selectivity Profile of A-803467 Across Human Nav Channel Subtypes

| Channel Subtype | IC50 (nM) |

| hNav1.8 | 8[13] |

| hNav1.3 | 2450[13] |

| hNav1.7 | 6740[13] |

| hNav1.5 | 7340[13] |

| hNav1.2 | 7380[13] |

Table 3: Potency of PF-01247324 on Rodent Nav1.8 and Selectivity over other Nav Channels

| Channel/Current | Cellular Context | IC50 (nM) |

| TTX-R Current | Rodent DRG Neurons | 448[10][11] |

| hNav1.5 | Recombinant | ~10,000[9][11] |

| TTX-S Channels | Recombinant | ~10,000-18,000[11] |

Experimental Protocols

The characterization of Nav1.8 inhibitors relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments used to determine the binding affinity and functional effects of these compounds.

This is the gold standard technique for characterizing the potency and mechanism of action of ion channel modulators.[14]

-

Objective: To determine the concentration-dependent inhibition (IC50) of Nav1.8 channels by a test compound.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions. For recording native currents, dorsal root ganglion (DRG) neurons can be isolated.[15][16] Cells are plated on glass coverslips prior to recording.[15]

-

Solutions:

-

Recording Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution.[1]

-

The pipette is positioned onto a single cell, and a high-resistance seal (>1 GΩ) is formed through gentle suction.[5][17]

-

The cell membrane is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[17][18]

-

The cell is held at a holding potential of -100 mV.[16]

-

Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).[1]

-

-

Compound Application: The test compound is applied at increasing concentrations through a perfusion system. The effect on the peak Nav1.8 current is measured at a steady state for each concentration.[5]

-

Data Analysis: The fractional block at each concentration is plotted, and the data are fitted with the Hill equation to determine the IC50 value.[6]

FRET-based assays provide a high-throughput method for screening Nav1.8 inhibitors by measuring changes in membrane potential.[19][20]

-

Objective: To identify and characterize Nav1.8 inhibitors in a high-capacity format.

-

Principle: This assay uses a pair of fluorescent molecules (a donor and an acceptor) where the excitation of the donor leads to the emission of the acceptor when they are in close proximity. Changes in membrane potential alter the distance between the fluorophores, leading to a change in the FRET signal.

-

Cell Line: HEK293 cells stably expressing the human Nav1.8 channel are typically used.[19][20]

-

Assay Procedure:

-

Cells are loaded with a membrane-potential-sensitive FRET dye pair.

-

The baseline fluorescence is measured.

-

Test compounds are added to the cells.

-

The Nav1.8 channels are activated, typically by altering the ion concentration in the extracellular solution.

-

The change in the FRET signal in the presence of the compound is measured and compared to the control to determine the inhibitory effect.

-

-

Data Analysis: The concentration-response curves are generated to calculate the IC50 values for the test compounds.[21]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

- 11. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of selective inhibitors of the voltage-gated sodium channel Nav1.8, a key target in pain signaling. Due to the absence of specific public domain data for a compound designated "Nav1.8-IN-15," this document focuses on well-characterized selective Nav1.8 inhibitors: A-803467, VX-150, and dexpramipexole (B1663564), serving as representative examples to elucidate the core scientific principles and experimental data relevant to this class of molecules.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel Nav1.8 is predominantly expressed in the peripheral sensory neurons, specifically the dorsal root ganglion (DRG) neurons, which are crucial for pain signal transmission.[1][2] Its involvement in the generation and propagation of action potentials in nociceptors makes it a prime target for the development of novel analgesics.[3] Selective inhibition of Nav1.8 is hypothesized to reduce neuronal hyperexcitability associated with chronic and neuropathic pain states, with a potentially lower risk of central nervous system side effects compared to non-selective sodium channel blockers.[4]

Pharmacodynamics of Selective Nav1.8 Inhibitors

The primary pharmacodynamic effect of these inhibitors is the modulation of Nav1.8 channel activity, leading to a reduction in nociceptor firing and subsequent analgesia.

The potency and selectivity of Nav1.8 inhibitors are critical determinants of their therapeutic potential. These parameters are typically assessed using electrophysiological techniques on recombinant cell lines expressing the channel of interest.

| Compound | Assay System | Potency (IC50) | Selectivity | Reference |

| A-803467 | Human Nav1.8 (inactivated state) | 8 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [5] |

| Human Nav1.8 (resting state) | 79 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [5] | |

| Rat TTX-R currents (DRG neurons) | 140 nM | - | [6] | |

| VX-150 (active moiety) | Human Nav1.8 | 15 nM | >400-fold vs. other sodium channel subtypes | [2][7] |

| Dexpramipexole | Rat TTX-R currents (DRG neurons) | 294.4 nM | Selective towards Nav1.8 | [4] |

The analgesic effects of selective Nav1.8 inhibitors are evaluated in various animal models of pain.

| Compound | Animal Model | Pain Type | Efficacy (ED50) | Route of Administration | Reference |

| A-803467 | Rat Spinal Nerve Ligation | Neuropathic | 47 mg/kg | i.p. | [6] |

| Rat Sciatic Nerve Injury | Neuropathic | 85 mg/kg | i.p. | [6] | |

| Rat CFA-induced thermal hyperalgesia | Inflammatory | 41 mg/kg | i.p. | [6] | |

| Dexpramipexole | Mouse models | Inflammatory, visceral, neuropathic | Provides analgesia | Parenteral, oral, topical | [4][8] |

A Phase 1 study in healthy male volunteers demonstrated the analgesic potential of VX-150. A single 1,250 mg dose induced significant effects on cold pressor and heat pain thresholds.[9][10]

Pharmacokinetics of Selective Nav1.8 Inhibitors

The pharmacokinetic profiles of these inhibitors vary, impacting their clinical utility.

| Compound | Species | T1/2 | Clearance | Bioavailability | Plasma Protein Binding | Reference |

| A-803467 | - | - | - | Poor oral bioavailability | - | [11] |

| VX-150 (active moiety) | Rat | 1.33 h | 8.91 mL/min/kg | 26.67% - 36.11% (oral) | 96.2% - 97.5% | [1] |

| Compound | Population | Dose | Tmax | T1/2 | Primary Elimination Route | Reference |

| VX-150 (active moiety) | Healthy male adults | 1250 mg (single dose) | 4 h (median Cmax of 4.30 µg/mL) | - | - | [2][9][10] |

| Dexpramipexole | Healthy adults | 50 mg, 150 mg, or 300 mg (single dose) | 1.8 - 2.6 h | 6.4 - 8.1 h | Urine (84-90% as unchanged drug) | [12] |

Experimental Protocols

-

Objective: To determine the potency and selectivity of compounds on Nav1.8 channels.

-

Methodology:

-

HEK-293 cells stably expressing human Nav1.8 channels are used.

-

Whole-cell patch-clamp recordings are performed to measure sodium currents.

-

Compounds are perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

-

Selectivity is assessed by performing similar experiments on cells expressing other sodium channel subtypes (e.g., Nav1.2, Nav1.3, Nav1.5, Nav1.7).[5]

-

In Vitro Electrophysiology Workflow.

-

Objective: To evaluate the analgesic efficacy of compounds in animal models of pain.

-

Methodology (Spinal Nerve Ligation Model):

-

Neuropathic pain is induced in rats by tightly ligating the L5 and L6 spinal nerves.

-

After a recovery period, baseline pain behavior (e.g., mechanical allodynia) is assessed using von Frey filaments.

-

The compound is administered (e.g., intraperitoneally).

-

Pain behavior is reassessed at multiple time points post-administration.

-

The dose-response relationship is determined to calculate the ED50.[6]

-

In Vivo Neuropathic Pain Model Workflow.

Signaling Pathway of Nav1.8 in Nociception

Nav1.8 channels are critical for the repetitive firing of nociceptive neurons. In pathological pain states, their expression and activity can be upregulated, leading to peripheral sensitization. Selective inhibitors block the influx of sodium ions through these channels, thereby dampening the generation and propagation of pain signals.

Role of Nav1.8 in Nociception and Point of Intervention.

Conclusion

Selective Nav1.8 inhibitors represent a promising class of non-opioid analgesics. The compounds reviewed here, A-803467, VX-150, and dexpramipexole, demonstrate potent and selective inhibition of Nav1.8, leading to analgesic effects in preclinical models and, in the case of VX-150, early clinical studies. While challenges such as oral bioavailability have been encountered with earlier compounds like A-803467, newer molecules like VX-150 and dexpramipexole exhibit more favorable pharmacokinetic profiles. Further clinical development is necessary to fully establish the therapeutic potential and safety of this class of drugs for the management of various pain conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dexpramipexole blocks Nav1.8 sodium channels and provides analgesia in multiple nociceptive and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety, tolerability, and pharmacokinetics of KNS-760704 (dexpramipexole) in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Nav1.8-IN-15" is not publicly available. This guide provides a comprehensive overview of the role of selective Nav1.8 inhibitors in modulating neuronal excitability, using data from well-characterized representative compounds to illustrate the principles of target engagement, mechanism of action, and preclinical evaluation.

Executive Summary

The voltage-gated sodium channel Nav1.8 is a critical mediator of nociceptive signaling, primarily expressed in peripheral sensory neurons. Its role in the generation and propagation of action potentials, particularly in chronic pain states, has positioned it as a high-value target for the development of novel, non-opioid analgesics. Selective inhibitors of Nav1.8 offer the potential for targeted pain relief with a reduced risk of central nervous system side effects. This document provides a technical overview of the function of Nav1.8, the mechanism by which selective inhibitors modulate neuronal excitability, and detailed protocols for the evaluation of such compounds.

The Role of Nav1.8 in Neuronal Excitability

Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly found in the dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1] Unlike other sodium channels, Nav1.8 exhibits unique biophysical properties, including a more depolarized voltage dependence of inactivation and rapid recovery from inactivation.[2] These characteristics enable Nav1.8 to contribute significantly to the repetitive firing of action potentials, especially under conditions of persistent depolarization that occur during inflammation or nerve injury.[3]

Inflammatory mediators can modulate Nav1.8, leading to an increase in nociceptor excitability and contributing to peripheral sensitization, a key component of chronic inflammatory pain.[2] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies, further underscoring the critical role of Nav1.8 in pain signaling.[4]

Mechanism of Action of Selective Nav1.8 Inhibitors

Selective Nav1.8 inhibitors are small molecules designed to bind to the Nav1.8 channel and inhibit the influx of sodium ions, thereby preventing the initiation and propagation of action potentials in nociceptive neurons.[1] This reduction in neuronal excitability leads to a decrease in the sensation of pain. The selectivity of these inhibitors for Nav1.8 over other sodium channel subtypes is crucial for minimizing off-target effects, particularly in the central nervous system and the cardiovascular system.[5]

Interestingly, some selective Nav1.8 inhibitors, including VX-150 and VX-548, exhibit an unusual "reverse use-dependence," where inhibition is relieved by repetitive depolarizations.[6] This suggests a strong state-dependence, with the compounds binding more tightly to channels in the resting state.[6]

Quantitative Data for Representative Nav1.8 Inhibitors

The following tables summarize the in vitro potency and selectivity of two well-characterized selective Nav1.8 inhibitors, A-803467 and Suzetrigine (VX-548).

Table 1: In Vitro Potency of A-803467

| Channel | IC50 (nM) | Cell Line/System | Reference |

| Human Nav1.8 | 8 | Recombinant Cell Line | [7][8] |

| Human Nav1.8 | 79 | Recombinant Cell Line (Resting State) | [9] |

| Rat Nav1.8 | 45 | Recombinant Cell Line | [9][10] |

| Rat DRG TTX-R Current | 140 | Native Neurons | [3][8] |

Table 2: Selectivity Profile of A-803467

| Channel | IC50 (nM) | Fold Selectivity vs. hNav1.8 | Reference |

| Human Nav1.2 | 7380 | >922 | [7] |

| Human Nav1.3 | 2450 | >306 | [7] |

| Human Nav1.5 | 7340 | >917 | [7] |

| Human Nav1.7 | 6740 | >842 | [7] |

Table 3: In Vitro Potency of Suzetrigine (VX-548)

| Channel | IC50 (nM) | Cell Line/System | Reference |

| Human Nav1.8 | 0.27 | Not Specified | [6] |

Suzetrigine has been reported to be approximately 31,000-fold selective for Nav1.8 over other sodium channel subtypes.[11]

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling Pathway in Nociception

Experimental Workflow for Evaluating Nav1.8 Inhibitors

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition

Objective: To determine the potency and mechanism of action of a test compound on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human Nav1.8.

-

Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Patch pipettes (2-4 MΩ).

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture HEK293-hNav1.8 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Tonic Block Protocol:

-

Hold the cell at -100 mV.

-

Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) every 20 seconds to elicit Nav1.8 currents.

-

Record a stable baseline current.

-

Perfuse the cell with increasing concentrations of the test compound, allowing the block to reach steady-state at each concentration.

-

Wash out the compound to assess reversibility.

-

-

State-Dependent Block Protocol (Inactivated State):

-

Hold the cell at a depolarized potential (e.g., -40 mV) to induce channel inactivation.

-

Apply test pulses as in the tonic block protocol.

-

Apply the test compound and measure the block of the remaining available channels.

-

-

Data Analysis:

-

Measure the peak inward current at each compound concentration.

-

Calculate the percentage of inhibition relative to the baseline current.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

Objective: To evaluate the efficacy of a Nav1.8 inhibitor in a rodent model of neuropathic pain.

Materials:

-

Adult male Sprague-Dawley rats (180-220 g).

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments.

-

Von Frey filaments for assessing mechanical allodynia.

Procedure:

-

Anesthetize the rat.

-

Make a skin incision to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the DRG.

-

Close the incision and allow the animal to recover for 7-14 days for the development of mechanical allodynia.

-

Behavioral Testing:

-

Acclimate the rat to the testing environment.

-

Measure the baseline paw withdrawal threshold to von Frey filaments.

-

Administer the test compound (e.g., intraperitoneally or orally).

-

Measure the paw withdrawal threshold at various time points after compound administration.

-

-

Data Analysis:

-

Determine the paw withdrawal threshold in grams.

-

Compare the post-dose thresholds to the baseline and vehicle-treated control group to assess the analgesic effect.

-

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)

Objective: To assess the efficacy of a Nav1.8 inhibitor in a rodent model of inflammatory pain.

Materials:

-

Adult male C57BL/6 mice (20-25 g).

-

Complete Freund's Adjuvant (CFA).

-

Plantar test apparatus for assessing thermal hyperalgesia.

Procedure:

-

Inject a small volume of CFA (e.g., 20 µL) into the plantar surface of one hind paw.

-

Allow 24 hours for the development of inflammation and thermal hyperalgesia.

-

Behavioral Testing:

-

Measure the baseline paw withdrawal latency to a radiant heat source.

-

Administer the test compound.

-

Measure the paw withdrawal latency at various time points after dosing.

-

-

Data Analysis:

-

Determine the paw withdrawal latency in seconds.

-

Compare the post-dose latencies to the baseline and vehicle-treated control group to evaluate the anti-hyperalgesic effect.

-

Conclusion

The selective inhibition of the Nav1.8 sodium channel presents a promising therapeutic strategy for the treatment of pain. A thorough understanding of the channel's role in neuronal excitability, coupled with robust preclinical evaluation using the methodologies outlined in this guide, is essential for the successful development of novel and effective non-opioid analgesics. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and protocols described herein provide a solid framework for the investigation of any novel selective Nav1.8 inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Redistribution of NaV1.8 in Uninjured Axons Enables Neuropathic Pain | Journal of Neuroscience [jneurosci.org]

- 3. rupress.org [rupress.org]

- 4. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship of Axonal Voltage-gated Sodium Channel 1.8 (NaV1.8) mRNA Accumulation to Sciatic Nerve Injury-induced Painful Neuropathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sophion.com [sophion.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of selective inhibitors of the voltage-gated sodium channel Nav1.8, a promising therapeutic target for the treatment of pain.[1][2][3] Due to the limited public information on a specific molecule designated "Nav1.8-IN-15," this document synthesizes data from preclinical studies of other well-characterized selective Nav1.8 inhibitors to serve as a representative guide.

The Nav1.8 channel, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[4][5] Its involvement in both inflammatory and neuropathic pain has been substantiated through genetic and pharmacological studies.[2][6][7] Selective blockade of Nav1.8 offers a targeted approach to pain management with a potentially wider therapeutic window compared to non-selective sodium channel blockers, which can be associated with central nervous system and cardiovascular side effects.[1]

Mechanism of Action: Targeting Nociceptor Hyperexcitability

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons.[2] The Nav1.8 subtype, in particular, contributes significantly to the depolarizing phase of the action potential in nociceptive neurons and is implicated in maintaining neuronal hyperexcitability in chronic pain states.[4][6][8] Inflammatory mediators can modulate Nav1.8, leading to peripheral sensitization and heightened pain perception.[6] Selective inhibitors of Nav1.8 bind to the channel and reduce the influx of sodium ions, thereby dampening the excitability of pain-sensing neurons and mitigating the transmission of pain signals.[2]

Figure 1: Role of Nav1.8 in Pain Signaling and Point of Intervention.

Quantitative Data Summary

The following tables summarize key preclinical data for representative selective Nav1.8 inhibitors.

Table 1: In Vitro Potency and Selectivity

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of compounds against the human Nav1.8 channel and other sodium channel subtypes to demonstrate selectivity.

| Compound | hNav1.8 IC50 (µM) | Selectivity vs. hNav1.5 (fold) | Selectivity vs. hNav1.7 (fold) | Reference |

| A-803467 | 0.008 | >100 | >1000 | [9] |

| PF-01247324 | 0.027 | >100 | >100 | [10] |

| Compound 3 | 0.19 | >50 | >50 | [1] |

| Compound 13 | 0.03 | >100 | >100 | [1] |

| Compound 18 | 0.02 | >100 | >100 | [1] |

Table 2: Pharmacokinetic Properties in Preclinical Species

This table outlines the key pharmacokinetic parameters of representative Nav1.8 inhibitors in rats, a common preclinical species.

| Compound | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Compound 3 | IV (2 mg/kg) | 4.0 | - | - | - | [1] |

| Compound 3 | PO (5 mg/kg) | 4.6 | - | - | 91 | [1] |

| Compound 13 | IV (1 mg/kg) | 3.9 | - | - | - | [1] |

| Compound 13 | PO (2 mg/kg) | N/D | - | - | 59 | [1] |

N/D: Not Determined

Table 3: Efficacy in Preclinical Pain Models

This table summarizes the in vivo efficacy of representative Nav1.8 inhibitors in established animal models of inflammatory and neuropathic pain.

| Compound | Pain Model | Species | Route | Dose (mg/kg) | % Reversal of Hyperalgesia/Allodynia | Reference |

| A-803467 | CFA-Induced Inflammatory Pain | Rat | PO | 30 | ~50% (Thermal Hyperalgesia) | [7] |

| PF-01247324 | SNL-Induced Neuropathic Pain | Rat | PO | 30 | Significant (Mechanical Allodynia) | [7] |

| Compound 3 | Spinal Nerve Ligation | Rat | PO | 30 | Efficacious | [1] |

| Compound 13 | CFA-Induced Inflammatory Pain | Rat | PO | 30 | Efficacious | [1] |

CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of a test compound on Nav1.8 and other sodium channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel alpha subunit and the beta3 subunit are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature.

-

Voltage Protocol: Cells are held at a holding potential of -100 mV. To assess tonic block, channels are activated by a 20 ms (B15284909) depolarization to 0 mV every 10 seconds.

-

Compound Application: The test compound is applied at increasing concentrations via a perfusion system.

-

Data Analysis: The peak inward sodium current is measured before and after compound application. The concentration-response curve is fitted to a Hill equation to determine the IC50 value.

-

Selectivity Profiling: The same protocol is repeated on cell lines expressing other sodium channel subtypes (e.g., Nav1.5, Nav1.7) to determine selectivity.

In Vivo Pain Model: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Objective: To evaluate the efficacy of a test compound in reducing inflammatory pain behaviors.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation.

-

Behavioral Testing (Thermal Hyperalgesia): The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source. A decrease in latency indicates thermal hyperalgesia.

-

Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Data Collection: Paw withdrawal latencies are measured at baseline (before CFA injection) and at multiple time points after compound administration.

-

Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the withdrawal latencies of treated animals to those of vehicle-treated and naive animals.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a test compound.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Compound Administration: A single dose of the test compound is administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage to different groups of animals.

-

Blood Sampling: Blood samples are collected from the tail vein at multiple time points after dosing.

-

Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the test compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated using non-compartmental analysis. Oral bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.

Visualizations

Figure 2: A typical preclinical experimental workflow for a novel Nav1.8 inhibitor.

Conclusion

The preclinical data for selective Nav1.8 inhibitors strongly support the potential of this target for the development of novel analgesics. These compounds demonstrate high potency and selectivity for Nav1.8, favorable pharmacokinetic properties in animal models, and significant efficacy in models of both inflammatory and neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of future Nav1.8-targeting therapies for the management of pain.

References

- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drpress.org [drpress.org]

- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of potent and selective inhibitors of the Nav1.8 sodium channel on dorsal root ganglion (DRG) neurons. While specific data for a compound designated "Nav1.8-IN-15" is not publicly available, this document synthesizes findings from research on well-characterized Nav1.8 inhibitors, such as suzetrigine (B10856436) (VX-548) and A-887826, to serve as a comprehensive resource.

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its involvement in nociception, particularly in the context of inflammatory and neuropathic pain, has made it a prime target for the development of novel analgesics.[3][4][5] Nav1.8 channels are characterized by their resistance to tetrodotoxin (B1210768) (TTX) and their ability to remain active during prolonged depolarization, contributing significantly to the upstroke of the action potential and enabling high-frequency firing in nociceptive neurons.[2][6][7]

Effects of Nav1.8 Inhibition on DRG Neuron Excitability

Selective inhibition of Nav1.8 channels modulates the electrical excitability of DRG neurons. However, the outcomes are not always a complete blockade of action potential firing. This is partly due to the presence of other sodium channel subtypes, notably Nav1.7, which also contribute to neuronal excitability.[8][9][10]

Quantitative Data on Nav1.8 Inhibitor Effects

The following tables summarize the quantitative effects of representative Nav1.8 inhibitors on human and rodent DRG neurons.

| Parameter | Inhibitor | Concentration | Species | Effect | Reference |

| Action Potential Threshold | Suzetrigine (VX-548) | 10 nM | Human | Small effects | [9][10] |

| Action Potential Upstroke Velocity | Suzetrigine (VX-548) | 10 nM | Human | Small effects | [9][10] |

| Action Potential Peak | Suzetrigine (VX-548) | 10 nM | Human | Substantially reduced | [9][10] |

| Action Potential Shoulder | Suzetrigine (VX-548) | 10 nM | Human | Substantially reduced | [9][10] |

| Repetitive Firing | Suzetrigine (VX-548) | 10-100 nM | Human | Diminished but not eliminated | [9][10] |

| Peak Sodium Current | A-887826 | 30 nM | Human (cell line) | Inhibited to 41 ± 4% of control | [11] |

| Parameter | Inhibitor | Concentration | Species | Key Finding | Reference |

| Reverse Use Dependence | A-887826 | Not specified | Human (cell line) & Mouse | Inhibition is relieved by repetitive short depolarizations | [11] |

| Refractory Period | Suzetrigine (VX-548) | 10 nM | Human | Shortened | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of Nav1.8 inhibitors on DRG neurons.

Dorsal Root Ganglion (DRG) Neuron Culture

-

Source: Human DRG neurons are obtained from organ donors. Rodent DRGs are typically dissected from mice or rats.

-

Dissociation: Ganglia are treated with enzymes such as collagenase and dispase to break down the connective tissue. This is followed by mechanical trituration to obtain a single-cell suspension.

-

Plating: Dissociated neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) to promote adherence and neurite outgrowth.

-

Culture Medium: Neurons are maintained in a nutrient-rich medium, often supplemented with growth factors like Nerve Growth Factor (NGF) to support the survival of nociceptive neurons.

Electrophysiology (Whole-Cell Patch Clamp)

-

Objective: To measure the electrical properties of individual DRG neurons, including action potentials and ion channel currents.

-

Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Current-Clamp Recordings: Used to study action potentials. The membrane potential is recorded while current is injected into the cell. This allows for the measurement of action potential threshold, amplitude, duration, and firing frequency.

-

Voltage-Clamp Recordings: Used to isolate and study the currents flowing through specific ion channels, such as Nav1.8. The membrane potential is held at a constant level, and the current required to maintain that potential is measured. Specific voltage protocols are applied to study the activation and inactivation properties of the channels.

-

Pharmacology: Nav1.8 inhibitors are applied to the bath solution perfusing the neurons to assess their effects on the recorded electrical signals.

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling in Nociception

The following diagram illustrates the role of Nav1.8 in the pain signaling pathway and the mechanism of its inhibition.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nav1.8 - Wikipedia [en.wikipedia.org]

- 3. drpress.org [drpress.org]

- 4. Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 6. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. [PDF] Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine | Semantic Scholar [semanticscholar.org]

- 9. Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]